4-Estren-17-alpha-ethynyl-17-beta-ol
Description
4-Estren-17-alpha-ethynyl-17-beta-ol, also known as Lynestrenol (CAS: 52-76-6; C₂₀H₂₈O; molecular weight: 284.44), is a synthetic steroidal progestogen characterized by a 4-estren backbone (lacking the C19 methyl group) with a 17α-ethynyl substituent and a 17β-hydroxyl group . Unlike natural progesterone, Lynestrenol lacks the 3-keto group, which reduces its binding affinity to androgen receptors while retaining potent progestogenic activity . It is clinically used in hormonal contraceptives and menopausal hormone therapy due to its ability to suppress gonadotropin secretion and inhibit ovulation .
Properties
IUPAC Name |
(8S,9R,10S,13R,14R,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGQYHLRCDXFQ-UEDNIHKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@@]2(C#C)O)CCC4=CCCC[C@@H]34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- 17α-Ethynyl Group : Present in all listed compounds, this substituent enhances metabolic stability by resisting hepatic degradation, enabling oral bioavailability .
- 3-Keto vs. 3-Deoxy: Norethindrone’s 3-keto group confers partial androgenic activity, whereas Lynestrenol’s 3-deoxy structure minimizes androgenic effects .
- Esterification: Ethynodiol diacetate is a prodrug requiring hydrolysis to the active form (ethynodiol), which explains its delayed but sustained activity .
Pharmacokinetic and Clinical Comparisons
Table 2: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Half-Life (hr) | Metabolism Pathway | Key Metabolites |
|---|---|---|---|---|
| Lynestrenol | ~60% | 12–24 | Hepatic reduction, glucuronidation | 3α,5β-Tetrahydrolynestrenol |
| Norethindrone | ~65% | 8–12 | 3-keto reduction, hydroxylation | 5α-Dihydronorethindrone |
| Ethynodiol Diacetate | ~40% | 24–48 | Ester hydrolysis, glucuronidation | Ethynodiol, 3α-glucuronide |
| Mestranol | ~50% | 6–12 | Demethylation to ethinylestradiol | Ethinylestradiol |
- Lynestrenol vs. Norethindrone: Lynestrenol’s longer half-life (12–24 hours vs. 8–12 hours) correlates with its sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
- Estrogenic Activity: Mestranol (3-OCH₃) acts primarily as an estrogen prodrug, unlike Lynestrenol, which has minimal estrogenic effects .
Mechanism of Action and Selectivity
- Progestogenic Effects: Lynestrenol binds to progesterone receptors (PRs) with high affinity, suppressing ovulation by inhibiting the mid-cycle LH surge .
- Neuroprotection: Unlike estren (4-estren-3α,17β-diol), which activates protein kinase C (PKC) independently of estrogen receptors (ERs), Lynestrenol’s activity is ER-mediated .
- 5α-Reductase Inhibition: Similar to 17α-estradiol, Lynestrenol may inhibit 5α-reductase, reducing dihydrotestosterone (DHT) levels, though this is less pronounced than its progestogenic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
